molecular formula C6H14N2O4S B154070 Tert-butyl N-(methylsulfamoyl)carbamate CAS No. 125987-94-2

Tert-butyl N-(methylsulfamoyl)carbamate

Cat. No.: B154070
CAS No.: 125987-94-2
M. Wt: 210.25 g/mol
InChI Key: JXNWFOWDUMUVHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(methylsulfamoyl)carbamate is a chemical compound with the molecular formula C6H14N2O4S and a molecular weight of 210.25 g/mol . . This compound is used in various chemical reactions and has applications in scientific research.

Chemical Reactions Analysis

Tert-butyl N-(methylsulfamoyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl N-(methylsulfamoyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site . The compound can be selectively removed under acidic conditions, allowing for the controlled release of the amine group . This property is particularly useful in peptide synthesis and other multi-step organic syntheses.

Comparison with Similar Compounds

Biological Activity

Tert-butyl N-(methylsulfamoyl)carbamate is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a tert-butyl group and a methylsulfamoyl moiety, contribute to its potential as an enzyme inhibitor and antimicrobial agent. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₁₄N₂O₄S
  • Molecular Weight : 210.25 g/mol
  • Density : 1.238 g/cm³
  • LogP : 1.65140

These properties suggest that the compound has moderate lipophilicity, which may enhance its bioavailability in biological systems .

This compound functions primarily as an enzyme inhibitor. It binds to specific enzymes, forming stable complexes that inhibit their normal activity. Notably, it has been studied for its ability to inhibit arginase, an enzyme involved in various metabolic pathways, thereby affecting amino acid metabolism and other physiological processes.

1. Enzyme Inhibition

  • The compound has shown promising results in inhibiting arginase activity, which is crucial for regulating nitric oxide production and other metabolic functions.
  • Its structural features allow it to interact with other enzymes involved in amino acid metabolism, potentially broadening its therapeutic applications.

2. Antimicrobial Activity

  • Similar compounds have demonstrated efficacy against various bacterial strains, suggesting that this compound may possess antimicrobial properties.
  • The presence of the methylsulfamoyl group is significant as compounds containing sulfonamide groups are known for their antibacterial effects.

3. Antitumor Activity

  • Preliminary studies indicate potential antitumor effects, although more extensive research is needed to confirm these findings and understand the underlying mechanisms.

Study on Enzyme Inhibition

A study detailed the interaction of this compound with arginase. The compound was shown to significantly reduce arginase activity in vitro, leading to increased levels of nitric oxide in treated cells. This suggests potential applications in conditions where modulation of nitric oxide is beneficial.

Antimicrobial Efficacy

Research comparing the compound with similar sulfonamide derivatives revealed that it exhibited a comparable or enhanced spectrum of activity against gram-positive and gram-negative bacterial strains. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
This compoundContains methylsulfamoyl group; moderate lipophilicityEnzyme inhibition; antimicrobial
Tert-butyl methyl (2-(methylamino)ethyl)carbamateLacks sulfamoyl group; primarily used as a protecting groupLimited biological activity
Tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamateAdditional ethyl group; different bioactivityPotentially broader applications

This table illustrates how this compound stands out due to its unique combination of functional groups that enhance its biological activity compared to other carbamate derivatives.

Properties

IUPAC Name

tert-butyl N-(methylsulfamoyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O4S/c1-6(2,3)12-5(9)8-13(10,11)7-4/h7H,1-4H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNWFOWDUMUVHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl N-(methylsulfamoyl)carbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tert-butyl N-(methylsulfamoyl)carbamate
Reactant of Route 3
Reactant of Route 3
Tert-butyl N-(methylsulfamoyl)carbamate
Reactant of Route 4
Reactant of Route 4
Tert-butyl N-(methylsulfamoyl)carbamate
Reactant of Route 5
Reactant of Route 5
Tert-butyl N-(methylsulfamoyl)carbamate
Reactant of Route 6
Tert-butyl N-(methylsulfamoyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.